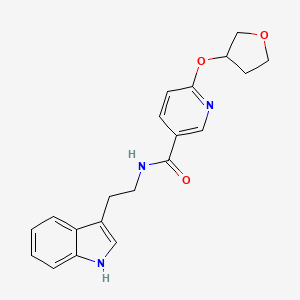

2-oxo-6-(piperidin-1-ylsulfonyl)-N-(thiophen-2-ylmethyl)-1,2-dihydroquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

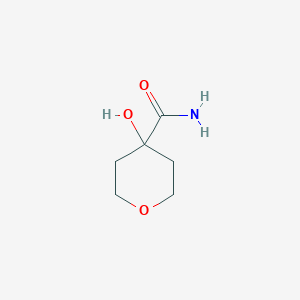

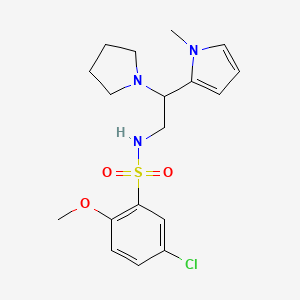

The compound "2-oxo-6-(piperidin-1-ylsulfonyl)-N-(thiophen-2-ylmethyl)-1,2-dihydroquinoline-4-carboxamide" is a derivative of 1,2-dihydroquinoline, which is a scaffold known to possess various biological activities. The molecule includes a thiophene moiety, a piperidine ring, and a quinoline core, which are common structures in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 1,2-dihydroquinoline derivatives has been reported in the literature. For instance, a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids were synthesized using peptide coupling agents with substituted N-phenyl piperazines and piperidines, yielding good to excellent results . Another study described a simple method for the rapid synthesis of oxoquinoline carboxamide derivatives through a one-pot, multi-component reaction involving enaminones, aromatic aldehydes, and cyanoacetamide, with piperidine as a catalyst . These methods highlight the versatility and efficiency of synthesizing quinoline derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. In the case of the compound of interest, the quinoline core is modified with a sulfonyl-substituted piperidine and a thiophen-2-ylmethyl group. The electronic structure and interactions such as O-H...O and C-H...O hydrogen bonds play a significant role in the crystallization and stability of these molecules, as observed in closely related compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including Michael addition, imine-enamine tautomerization, and cyclization, as part of their synthesis . The functional groups present in the compound, such as the carboxamide and sulfonyl groups, may also participate in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the potential for tautomeric shifts, can affect their solubility, stability, and reactivity. The crystalline form of these compounds can exhibit different dimensional networks due to hydrogen bonding, which is crucial for understanding their behavior in solid-state and their interactions with biological targets .

properties

IUPAC Name |

2-oxo-6-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c24-19-12-17(20(25)21-13-14-5-4-10-28-14)16-11-15(6-7-18(16)22-19)29(26,27)23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9,13H2,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSZMEKLYBMHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-6-(piperidin-1-ylsulfonyl)-N-(thiophen-2-ylmethyl)-1,2-dihydroquinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)

![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)

![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)